

Solubility of 5-Iodo-1-phenyl-1H-pyrazole in organic solvents

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Compound of Interest

Compound Name: **5-Iodo-1-phenyl-1H-pyrazole**

Cat. No.: **B2650010**

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An In-depth Technical Guide to the Solubility of **5-Iodo-1-phenyl-1H-pyrazole** in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability.^[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of **5-Iodo-1-phenyl-1H-pyrazole**. While pre-existing, tabulated solubility data for this specific compound is not readily available, this document outlines the fundamental principles and methodologies required to generate reliable and reproducible data. We will delve into the theoretical underpinnings of solubility based on the compound's structure, present detailed protocols for well-established determination methods, and offer guidance on data interpretation and presentation.

Introduction: The Significance of Solubility for Pyrazole Derivatives

Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.^[2] **5-Iodo-1-phenyl-1H-pyrazole**, a halogenated arylpyrazole, represents a key synthetic intermediate. The phenyl group at the N1 position and

the iodo-substituent at C5 create a unique electronic and steric profile, making its solubility behavior a critical parameter for:

- Reaction Chemistry: Ensuring the compound remains in solution is essential for homogeneous reaction conditions, influencing yield and purity.
- Purification: Crystallization, a primary purification technique, is entirely dependent on differential solubility in various solvent systems.
- Drug Development: For pharmaceutical applications, solubility is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability and unpredictable in-vitro results.[\[1\]](#)[\[3\]](#)

This guide provides the necessary tools to systematically characterize the solubility of this compound.

Theoretical Considerations: Predicting Solubility

The fundamental principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[\[4\]](#)

Molecular Structure Analysis of **5-Iodo-1-phenyl-1H-pyrazole**:

- Pyrazole Core: The pyrazole ring itself is aromatic and contains two nitrogen atoms, contributing to its polarity.
- Phenyl Group: The phenyl ring is non-polar and hydrophobic.
- Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially weak hydrogen bonding.

Based on this structure, we can predict:

- High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar pyrazole core.[\[5\]](#)
- Moderate Solubility: In polar protic solvents like ethanol and methanol. While the pyrazole nitrogens can act as hydrogen bond acceptors, the bulky phenyl and iodo groups may hinder

solvation.^[5] It is also possible that protic solvents could facilitate de-iodination, impacting stability.^[5]

- Low Solubility: In non-polar solvents such as hexane and toluene, due to the overall polarity of the molecule.

Methodologies for Solubility Determination

The choice of method depends on the desired accuracy, throughput, and available quantity of the compound.^[6]

The Shake-Flask Method: The Gold Standard

The equilibrium shake-flask method is considered the most reliable technique for determining thermodynamic solubility.^{[6][7]} It involves agitating an excess of the solid compound in the solvent for an extended period until equilibrium is reached.

Causality: The extended incubation (typically 24 hours or more) is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.^[3] Using an excess of the solid ensures that the solution becomes saturated.^[7]

Dynamic Methods: Clear Point Determination

For higher throughput, such as during solvent screening, dynamic methods that rely on "clear point" detection are highly efficient.^[8] These methods involve monitoring a suspension of the compound under changing conditions.

- Temperature Variation Method: A suspension of known concentration is slowly heated until all solid dissolves. The temperature at which the last crystals disappear is the "clear point," representing the solubility at that concentration.^[9]
- Solvent Addition Method: A solvent is slowly added to a suspension of known mass at a constant temperature until the solution becomes clear.^{[9][10]} This is particularly useful for generating isothermal phase diagrams.^[9]

Causality: These methods are faster because they actively force the dissolution rather than waiting for passive equilibrium. The accuracy is highly dependent on the rate of temperature

change or solvent addition; slower rates yield more accurate results that closely approximate thermodynamic solubility.^[9]

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for **5-Iodo-1-phenyl-1H-pyrazole** and all solvents used. If a specific SDS is unavailable, use data from structurally similar compounds like 1-phenylpyrazole or other iodinated heterocycles as a preliminary guide.^[11] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.^[11]

Protocol 4.1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is adapted from standard pharmaceutical industry practices.^[7]

Materials:

- **5-Iodo-1-phenyl-1H-pyrazole** (solid)
- Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Toluene)
- 2 mL glass vials with screw caps
- Orbital shaker or thermomixer
- Analytical balance
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation: Add an excess amount of solid **5-Iodo-1-phenyl-1H-pyrazole** to a pre-weighed 2 mL vial. An amount that is visibly in excess after dissolution (e.g., 5-10 mg) is sufficient.

- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker or in a thermomixer. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours.[\[3\]](#)
- Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step is critical to remove any undissolved microcrystals.
- Quantification:
 - Prepare a series of calibration standards of the compound in the same solvent.
 - Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis).
 - Determine the concentration of the saturated solution by comparing its response to the calibration curve.

Protocol 4.2: High-Throughput Solubility Screening via Clear Point (Temperature Variation)

This protocol is based on modern, automated crystallization systems.[\[8\]](#)[\[12\]](#)

Materials:

- **5-Iodo-1-phenyl-1H-pyrazole** (solid)
- Selected organic solvents
- Small-volume vials (e.g., 1 mL) with stir bars
- Automated crystallization platform with turbidity or imaging probes (e.g., Crystal16 or Crystalline)[\[8\]](#)[\[12\]](#)

Procedure:

- Suspension Preparation: Prepare a suspension of a known concentration (e.g., 10 mg/mL) of **5-Iodo-1-phenyl-1H-pyrazole** in the chosen solvent in a vial.
- Instrument Setup: Place the vial in the instrument and set the initial temperature low enough to ensure the compound is in suspension.
- Heating Ramp: Program a slow, linear heating ramp (e.g., 0.5 °C/min). Faster ramps can overestimate the solubility temperature.[\[10\]](#)
- Clear Point Detection: The instrument's turbidity sensors or cameras will monitor the suspension. The "clear point" is the temperature at which the transmissivity sharply increases to maximum, or the last crystal is visibly dissolved.[\[12\]](#)
- Data Collection: The instrument records the clear point temperature for the given concentration. By repeating this with different concentrations, a solubility curve can be generated.

Data Presentation and Visualization

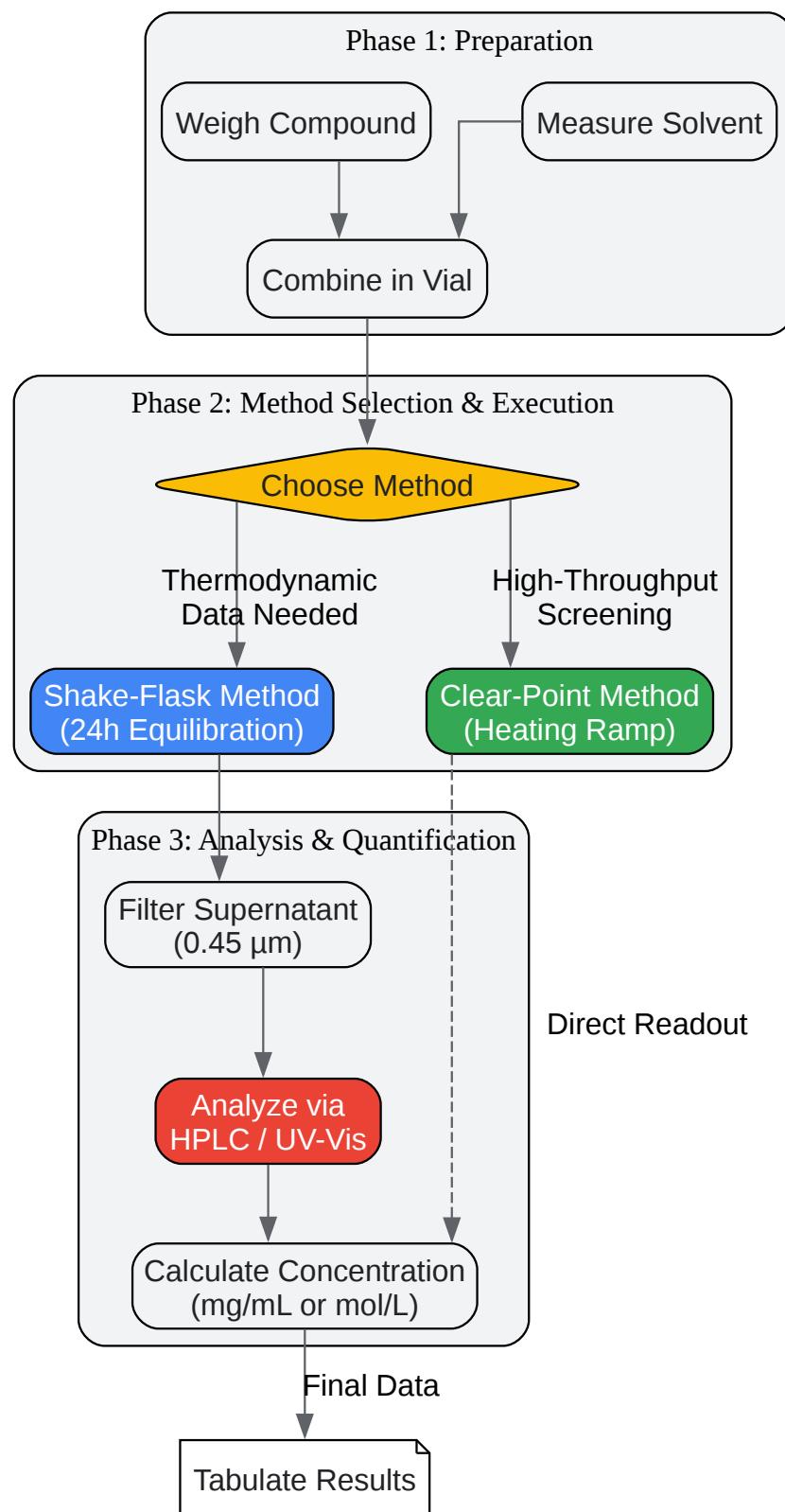
Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Experimentally Determined Solubility of **5-Iodo-1-phenyl-1H-pyrazole** at 25 °C

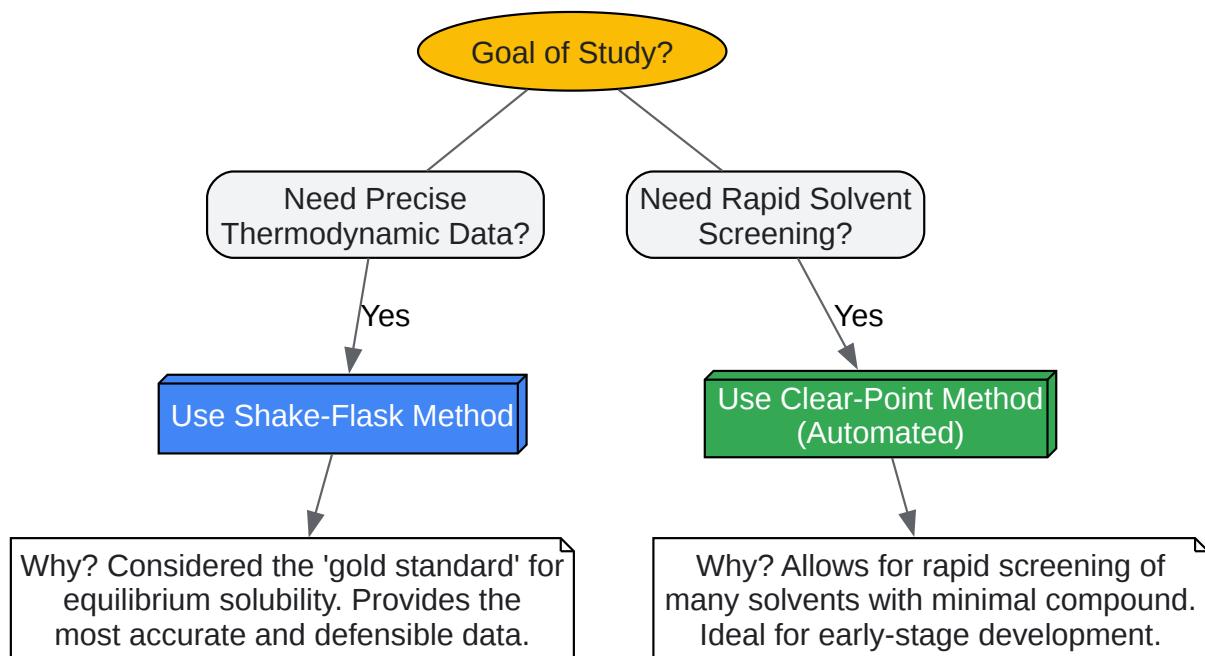
Solvent	Classification	Method	Solubility (mg/mL)	Solubility (mol/L)	Observations
e.g., Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Shake-Flask	[Experimental Value]	[Calculated Value]	e.g., Freely Soluble
e.g., Ethanol	Polar Protic	Shake-Flask	[Experimental Value]	[Calculated Value]	e.g., Soluble
e.g., Acetonitrile	Polar Aprotic	Shake-Flask	[Experimental Value]	[Calculated Value]	e.g., Sparingly Soluble
e.g., Toluene	Non-Polar	Shake-Flask	[Experimental Value]	[Calculated Value]	e.g., Insoluble
e.g., Dichloromethane	Non-Polar	Shake-Flask	[Experimental Value]	[Calculated Value]	e.g., Slightly Soluble

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

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Caption: Workflow for Solubility Determination.



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Caption: Decision Matrix for Method Selection.

Conclusion

Characterizing the solubility of **5-Iodo-1-phenyl-1H-pyrazole** is a critical step for its effective use in synthesis, purification, and potential pharmaceutical applications. While direct literature values are scarce, this guide provides the theoretical foundation and practical, step-by-step protocols for researchers to generate this vital data independently. By employing the gold-standard shake-flask method for thermodynamic accuracy or dynamic clear-point methods for high-throughput screening, scientists can build a comprehensive solubility profile of this compound, enabling more efficient and predictable experimental outcomes.

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